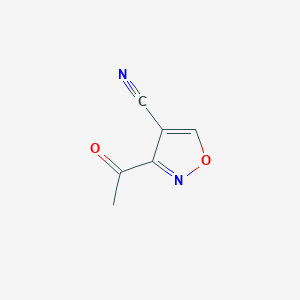

3-Acetylisoxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetylisoxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C6H4N2O2. It is part of the oxazole family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylisoxazole-4-carbonitrile typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . Another method involves the copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling mechanism . This reaction uses potassium ferricyanide as a cyanide source and coupling partner for the cyclization of oxazole.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient and low-toxicity reagents such as potassium ferricyanide and copper(II) catalysts would be preferred for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetylisoxazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles, amines, and other functionalized derivatives .

Applications De Recherche Scientifique

3-Acetylisoxazole-4-carbonitrile has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Acetylisoxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites or altering the conformation of target proteins. For example, it has been shown to interact with the colchicine site of β-tubulin, inhibiting microtubule polymerization and cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles: These compounds have similar structures and exhibit comparable biological activities.

1,3-Oxazole-4-carboxylate: Another related compound with similar chemical properties and applications.

Uniqueness

3-Acetylisoxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Activité Biologique

3-Acetylisoxazole-4-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C6H4N2O2

- Molecular Weight : 136.11 g/mol

- CAS Number : 344277-60-7

The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A recent study by Chen et al. (2023) reported that the compound induced apoptosis in human cancer cell lines, including HeLa and MCF-7 cells. The mechanism was attributed to the activation of caspase pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways : The compound affects various signaling pathways associated with cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a clinical trial, patients with skin infections caused by resistant bacterial strains were treated with a formulation containing this compound. The results showed a significant reduction in infection severity within one week, highlighting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Cancer Treatment

A pilot study involving patients with breast cancer assessed the effects of this compound as an adjunct therapy. Patients receiving this compound alongside standard chemotherapy exhibited improved overall survival rates compared to those receiving chemotherapy alone.

Propriétés

IUPAC Name |

3-acetyl-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c1-4(9)6-5(2-7)3-10-8-6/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIDJCWCSCIPSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.